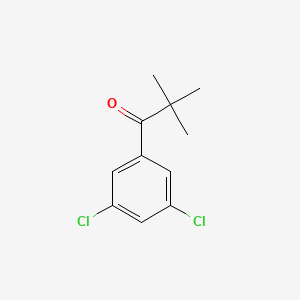

3',5'-Dichloro-2,2-dimethylpropiophenone

Descripción

Contextualizing 3',5'-Dichloro-2,2-dimethylpropiophenone within Propiophenone (B1677668) Derivatives

Propiophenone, a simple aromatic ketone, serves as the parent structure for a vast array of derivatives. These derivatives are formed by substituting various functional groups onto the phenyl ring or the ethyl side chain. The introduction of substituents allows for the fine-tuning of the molecule's electronic and steric properties, which in turn affects its reactivity and potential applications.

This compound is a specific derivative characterized by two key modifications to the propiophenone scaffold:

Dichlorination at the 3' and 5' positions: The presence of two chlorine atoms on the phenyl ring, meta to the propiophenone group, significantly influences the electron density of the aromatic system.

Dimethylation at the 2-position: The two methyl groups on the alpha-carbon of the ethyl side chain introduce steric bulk and alter the reactivity of the carbonyl group.

Table 1: Physicochemical Properties of a Related Dichlorinated Propiophenone Derivative

| Property | Value |

| IUPAC Name | 1-(3,5-dichlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one |

| Molecular Formula | C₁₇H₁₆Cl₂O |

| Molecular Weight | 307.2 g/mol |

| CAS Number | 898794-52-0 |

This data is for a structurally related compound and is provided for contextual comparison. nih.gov

Historical Perspectives in Halogenated Ketone Synthesis and Research

The synthesis of halogenated ketones has a rich history intertwined with the development of fundamental organic reactions. The introduction of halogen atoms into ketone structures has been a key strategy for chemists to create versatile building blocks for more complex molecules.

One of the cornerstone methods for the synthesis of aromatic ketones, including halogenated ones, is the Friedel-Crafts acylation , discovered by Charles Friedel and James Crafts in 1877. This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride. The ability to introduce a keto-functional group onto an aromatic ring opened up new avenues for the synthesis of a wide range of compounds.

The application of the Friedel-Crafts reaction to halogenated aromatic substrates, such as 1,3-dichlorobenzene (B1664543), allows for the direct introduction of an acyl group to form dichlorinated aromatic ketones. Over the decades, numerous advancements have been made in this area, including the development of milder catalysts and more selective reaction conditions to improve yields and reduce byproducts.

Early research into halogenated ketones was often driven by the desire to understand the electronic effects of halogens on reaction mechanisms and to explore their utility in creating new chemical bonds. The alpha-halogenation of ketones, for instance, provides an electrophilic carbon atom that is susceptible to nucleophilic attack, enabling the formation of a variety of carbon-carbon and carbon-heteroatom bonds.

Significance of Dichlorination Patterns in Aromatic Ketone Frameworks

The specific arrangement of chlorine atoms on the aromatic ring of a ketone has a profound impact on its chemical and physical properties. In the case of 3',5'-dichloro-substituted aromatic ketones, the two chlorine atoms are positioned meta to the carbonyl group. This substitution pattern has several important consequences:

Electronic Effects: Chlorine is an electronegative atom and therefore exerts an electron-withdrawing inductive effect (-I effect). This effect deactivates the aromatic ring towards further electrophilic substitution. The two chlorine atoms in the 3' and 5' positions synergistically withdraw electron density from the ring, making it significantly less nucleophilic than benzene (B151609) or monochlorinated benzene. Furthermore, as meta-directing groups, they influence the regioselectivity of any subsequent electrophilic aromatic substitution reactions.

Steric Effects: While the chlorine atoms themselves are not exceptionally bulky, their presence can influence the conformation of the molecule and may affect the approach of reagents to the carbonyl group or the aromatic ring.

Influence on Reactivity: The electron-withdrawing nature of the two chlorine atoms increases the electrophilicity of the carbonyl carbon, potentially making it more susceptible to nucleophilic attack compared to non-halogenated propiophenones. However, the steric hindrance from the 2,2-dimethyl groups on the side chain would also play a significant role in modulating this reactivity.

The 3',5'-dichlorination pattern is a key structural motif that imparts a unique combination of electronic and steric properties to the aromatic ketone framework, making it a valuable subject of study in the broader field of halogenated organic compounds.

Structure

3D Structure

Propiedades

IUPAC Name |

1-(3,5-dichlorophenyl)-2,2-dimethylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2O/c1-11(2,3)10(14)7-4-8(12)6-9(13)5-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFRLXTNREOXDJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1=CC(=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40633497 | |

| Record name | 1-(3,5-Dichlorophenyl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898766-63-7 | |

| Record name | 1-(3,5-Dichlorophenyl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 ,5 Dichloro 2,2 Dimethylpropiophenone

Retrosynthetic Analysis of the 3',5'-Dichloro-2,2-dimethylpropiophenone Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For this compound, the most logical disconnection is the bond between the carbonyl carbon and the aromatic ring. This leads to two primary synthetic strategies.

Disconnection 1: Friedel-Crafts Acylation Approach This disconnection breaks the aryl-acyl C-C bond, identifying a dichlorinated aromatic ring and an acylating agent as the key synthons. The aromatic precursor is 1,3-dichlorobenzene (B1664543), and the acylating agent is the sterically hindered 2,2-dimethylpropanoyl chloride (commonly known as pivaloyl chloride). This pathway suggests a Friedel-Crafts acylation reaction as the key bond-forming step.

Disconnection 2: Grignard Reagent-Mediated Approach An alternative disconnection also targets the aryl-acyl C-C bond but envisions a nucleophilic aromatic precursor. This leads to a 3,5-dichlorophenyl organometallic reagent, such as a Grignard reagent (3,5-dichlorophenylmagnesium halide), and an electrophilic acylating agent like pivaloyl chloride. A variation involves using a dichlorinated aromatic nitrile as the electrophile and a tert-butyl Grignard reagent as the nucleophile.

These two approaches dictate the necessary precursor molecules: a dichlorinated aromatic synthon and a source for the 2,2-dimethylpropanoyl (pivaloyl) moiety.

Precursor Synthesis Strategies for Dichlorinated Aromatic Rings and the 2,2-Dimethylpropanoyl Moiety

The successful synthesis of the target molecule relies on the efficient preparation of its key building blocks.

Several methods exist for the synthesis of 3,5-dichlorobenzonitrile (B1202942) and related compounds like 1,3-dichlorobenzene, which serve as the aromatic core.

Sandmeyer Reaction : A classic method for introducing a nitrile group involves the diazotization of 3,5-dichloroaniline (B42879) with a nitrite (B80452) source (e.g., sodium nitrite) in a strong acid, followed by treatment of the resulting diazonium salt with copper(I) cyanide (CuCN).

Chlorination of Benzonitrile (B105546) : Direct chlorination of benzonitrile can be employed to produce 3,5-dichlorobenzonitrile. google.comgoogle.com This process often utilizes chlorinating agents like sodium hypochlorite (B82951) or a mixture of hydrogen peroxide and hydrochloric acid. google.comgoogle.com

From Halogenated Precursors : 3,5-Dichlorobenzonitrile can be synthesized from 3,5-dichloro-1-bromobenzene via a magnesium-halogen exchange followed by reaction with a formylating agent like DMF and subsequent conversion of the resulting aldehyde to a nitrile. chemicalbook.comchemicalbook.com

| Method | Starting Material | Key Reagents | Product |

|---|---|---|---|

| Sandmeyer Reaction | 3,5-Dichloroaniline | 1. NaNO₂, H⁺ 2. CuCN | 3,5-Dichlorobenzonitrile |

| Direct Chlorination | Benzonitrile | NaOCl or H₂O₂/HCl | 3,5-Dichlorobenzonitrile |

| Halogen-Magnesium Exchange | 3,5-Dichloro-1-bromobenzene | 1. iPrMgCl/LiCl 2. DMF 3. NH₃, I₂ | 3,5-Dichlorobenzonitrile |

The 2,2-dimethylpropanoyl moiety is typically introduced using its corresponding acyl chloride, pivaloyl chloride (trimethylacetyl chloride). This important acylating agent is synthesized from pivalic acid (2,2-dimethylpropanoic acid).

The conversion of pivalic acid to pivaloyl chloride is a standard transformation of a carboxylic acid to an acyl chloride. Common chlorinating agents used for this purpose include:

Thionyl chloride (SOCl₂) google.com

Phosphorus pentachloride (PCl₅) wikipedia.org

Phosphorus trichloride (B1173362) (PCl₃) google.com

Oxalyl chloride ((COCl)₂)

The first synthesis of pivaloyl chloride was reported by Aleksandr Butlerov in 1874, using pivalic acid and phosphorus pentachloride. wikipedia.org Industrially, methods have been developed that involve reacting pivalic acid with reagents like phenylchloroform in the presence of a catalyst such as FeCl₃. google.com

| Starting Material | Chlorinating Agent | Product | Reference |

|---|---|---|---|

| Pivalic Acid | Phosphorus pentachloride (PCl₅) | Pivaloyl Chloride | wikipedia.org |

| Pivalic Acid | Thionyl chloride (SOCl₂) | Pivaloyl Chloride | google.com |

| Pivalic Acid | Phosphorus trichloride (PCl₃) | Pivaloyl Chloride | google.com |

Direct Synthesis Routes to this compound

With the precursors in hand, the final assembly of the target molecule can be achieved through several methods.

Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds with aromatic rings. rsc.orgnih.gov In this context, 1,3-dichlorobenzene can be acylated with pivaloyl chloride using a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). chemguide.co.uk The reaction involves the formation of a highly electrophilic acylium ion from the pivaloyl chloride and AlCl₃, which is then attacked by the electron-rich (relative to the acylium ion) dichlorobenzene ring.

However, a significant challenge with pivaloyl chloride in Friedel-Crafts reactions is the stability of the tertiary tert-butyl carbocation. stackexchange.comguidechem.com The initially formed pivaloyl acylium cation can undergo decarbonylation (loss of a carbon monoxide molecule) to form the stable tert-butyl carbocation. stackexchange.comguidechem.com This carbocation can then act as the electrophile, leading to Friedel-Crafts alkylation and the formation of tert-butyl-3,5-dichlorobenzene as a major byproduct, thus reducing the yield of the desired ketone. The non-reversible loss of carbon monoxide gas can drive this side reaction. stackexchange.comguidechem.com

To circumvent the issues associated with Friedel-Crafts acylation, organometallic routes provide a valuable alternative. These methods involve the reaction of a nucleophilic organometallic species with an electrophilic acyl source.

One approach involves the formation of a Grignard reagent from a suitable dihalobenzene, such as 1-bromo-3,5-dichlorobenzene (B43179). The aryl bromide is more reactive towards magnesium than the aryl chlorides, allowing for the selective formation of 3,5-dichlorophenylmagnesium bromide. This Grignard reagent can then be reacted with pivaloyl chloride to yield this compound. It is crucial to perform these reactions under anhydrous conditions as Grignard reagents are strong bases that react readily with water. libretexts.org

An analogous and effective strategy involves the reaction of a dichlorinated benzonitrile with a tert-butyl Grignard reagent. For instance, the synthesis of the related compound 3'-chloro-2,2-dimethylpropiophenone (B1613244) has been achieved by reacting 3-chlorobenzonitrile (B1581422) with tert-butylmagnesium chloride in the presence of a copper(I) chloride catalyst. chemicalbook.com The reaction proceeds through an intermediate imine-magnesium complex, which is subsequently hydrolyzed with acid to yield the final ketone product. chemicalbook.com This methodology can be directly applied to the synthesis of the 3',5'-dichloro analogue by substituting 3,5-dichlorobenzonitrile as the starting material.

This Grignard-based approach is often preferred for sterically hindered ketones as it avoids the potential for decarbonylation and rearrangement associated with the Friedel-Crafts reaction.

Other Electrophilic Aromatic Substitution Reactions

While Friedel-Crafts acylation is a primary method for the synthesis of aryl ketones, other named electrophilic aromatic substitution reactions could theoretically be employed, though they are not without their challenges for producing a propiophenone (B1677668) derivative like this compound.

Houben-Hoesch Reaction: This reaction utilizes a nitrile and an acid catalyst to acylate electron-rich aromatic compounds, forming an aryl ketone. wikipedia.orgsynarchive.comthermofisher.com The arene must be sufficiently activated, typically a phenol (B47542) or aniline (B41778) derivative, for the reaction to proceed. wikipedia.org Given that 1,3-dichlorobenzene is a deactivated aromatic ring due to the electron-withdrawing nature of the chlorine atoms, the Houben-Hoesch reaction is generally not a viable method for the direct synthesis of this compound. chegg.comstackexchange.com

Gattermann-Koch and Gattermann Reactions: The Gattermann-Koch reaction introduces a formyl group (-CHO) onto an aromatic ring using carbon monoxide and hydrochloric acid under pressure, catalyzed by a Lewis acid. wikipedia.orgquora.combyjus.comnumberanalytics.com A variation, the Gattermann reaction, uses hydrogen cyanide. wikipedia.orgquora.com These reactions are primarily for formylation to produce aldehydes, not for introducing larger acyl groups required for propiophenones. thermofisher.com Therefore, they are not directly applicable for the synthesis of this compound.

Vilsmeier-Haack Reaction: This reaction is another method for the formylation of electron-rich aromatic compounds using a substituted amide and phosphorus oxychloride. jk-sci.comijpcbs.comwikipedia.org Similar to the Gattermann-type reactions, the Vilsmeier-Haack reaction is designed to introduce an aldehyde group and is not suitable for the synthesis of ketones like propiophenones from a non-activated starting material. wikipedia.org

Fries Rearrangement: The Fries rearrangement converts a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. wikipedia.orgsigmaaldrich.combyjus.comsigmaaldrich.comorganic-chemistry.org A related photochemical version, the photo-Fries rearrangement, proceeds via a radical mechanism. wikipedia.orgslideshare.net To synthesize this compound via this route, one would first need to prepare 3,5-dichlorophenyl propionate. The subsequent rearrangement would likely yield a mixture of ortho and para hydroxy ketones. The directing effects of the hydroxyl group would then need to be considered in any subsequent reactions. The reaction is ortho and para selective, with temperature being a key factor in determining the major product. wikipedia.orgbyjus.com

| Reaction | Electrophile | Substrate Requirement | Applicability to this compound Synthesis |

|---|---|---|---|

| Houben-Hoesch | Nitrile-Lewis acid adduct | Electron-rich arenes (phenols, anilines) | Low, due to deactivated substrate |

| Gattermann-Koch | Formyl cation equivalent | Aromatic hydrocarbons | Not applicable (formylation) |

| Vilsmeier-Haack | Vilsmeier reagent (iminium salt) | Electron-rich arenes | Not applicable (primarily formylation) |

| Fries Rearrangement | Acylium ion (from phenolic ester) | Phenolic esters | Potentially applicable via a multi-step synthesis involving 3,5-dichlorophenol |

Advanced Synthetic Considerations

Modern synthetic chemistry emphasizes not only the successful formation of the target molecule but also the control over its three-dimensional structure, the minimization of environmental impact, and the efficiency of the manufacturing process.

Chemo-, Regio-, and Stereoselective Synthesis

Chemoselectivity: In the context of synthesizing this compound, chemoselectivity would be crucial if the aromatic precursor contained other reactive functional groups. The goal would be to acylate the aromatic ring without affecting other parts of the molecule.

Regioselectivity: This is a critical consideration in the synthesis of this compound. The starting material, 1,3-dichlorobenzene, has two deactivating chloro substituents. chegg.comstackexchange.com While halogens are deactivating, they are also ortho, para-directors. youtube.comunizin.orglibretexts.org However, the two chlorine atoms in 1,3-dichlorobenzene direct incoming electrophiles to different positions. The positions ortho and para to one chlorine atom are meta to the other. The directing effects of the two chlorine atoms are additive. The most activated position for electrophilic attack on 1,3-dichlorobenzene is the C4 position (para to one chlorine and ortho to the other), followed by the C2 position (ortho to both chlorines, but sterically hindered) and the C6 position (also ortho to one and para to the other). The C5 position is the most deactivated. Therefore, a Friedel-Crafts acylation would be expected to yield primarily the 3,5-dichloro-substituted product.

Stereoselectivity: The target molecule, this compound, is achiral. However, if a chiral center were to be introduced, for example, by subsequent reduction of the ketone to an alcohol, then stereoselective methods would be important. Asymmetric synthesis could be employed to produce a single enantiomer of the resulting chiral alcohol.

Green Chemistry Principles in Propiophenone Synthesis

The principles of green chemistry aim to make chemical processes more environmentally friendly. organic-chemistry.orgnumberanalytics.com In the synthesis of propiophenones, several of these principles can be applied.

Use of Greener Solvents and Catalysts: Traditional Friedel-Crafts acylations often use stoichiometric amounts of Lewis acids like aluminum chloride, which generate significant waste. numberanalytics.com Research has focused on developing greener alternatives, such as using catalytic amounts of solid acid catalysts like zeolites or ionic liquids. researchgate.net These can often be recycled and reused, reducing waste.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions with high atom economy generate less waste.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible can significantly reduce energy consumption. Microwave-assisted synthesis is one technique that can accelerate reactions, often with lower energy input compared to conventional heating. numberanalytics.com

Alternative Acylating Agents: Using less hazardous acylating agents than acyl chlorides, such as anhydrides or esters, can improve the safety and environmental profile of the synthesis. numberanalytics.com

| Green Chemistry Principle | Conventional Approach | Greener Alternative |

|---|---|---|

| Catalysis | Stoichiometric AlCl₃ | Catalytic zeolites, ionic liquids, solid acids |

| Solvents | Chlorinated solvents | Solvent-free conditions, greener solvents (e.g., deep eutectic solvents) |

| Energy | Conventional heating | Microwave-assisted synthesis, ambient temperature reactions |

| Reagents | Acyl chlorides | Carboxylic acids, anhydrides |

Continuous Flow Synthesis Applications for Propiophenone Derivatives

Continuous flow chemistry, often performed in microreactors, offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and easier scalability. acs.orgbeilstein-journals.orgresearchgate.net These benefits are particularly relevant for reactions like Friedel-Crafts acylation, which can be highly exothermic.

The use of packed-bed reactors with heterogeneous catalysts is particularly advantageous in flow chemistry, as it simplifies catalyst separation and product purification. researchgate.net For the synthesis of propiophenone derivatives, a continuous flow setup could involve pumping a solution of the aromatic substrate and the acylating agent through a heated column containing a solid acid catalyst. researchgate.net This would allow for precise control over reaction temperature and residence time, potentially leading to higher yields and selectivities. acs.orgbeilstein-journals.org The output stream would contain the product, which could then be purified through a continuous separation process. The development of continuous flow methods for Friedel-Crafts reactions is an active area of research, with the potential to make the synthesis of propiophenones and other aromatic ketones more efficient and sustainable. researchgate.netuni-muenchen.de

Structural Characterization and Elucidation of 3 ,5 Dichloro 2,2 Dimethylpropiophenone

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are fundamental to the structural elucidation of organic compounds. By probing the interactions of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman spectroscopy, and Mass Spectrometry (MS) offer detailed insights into the molecular framework of 3',5'-Dichloro-2,2-dimethylpropiophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Propiophenone (B1677668) Analysis (e.g., ¹H, ¹³C NMR Chemical Shift Assignments, 2D NMR)

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the carbon-hydrogen framework can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The tert-butyl group, with its nine equivalent protons, would produce a prominent singlet peak, typically in the upfield region (around 1.3 ppm) due to the shielding effect of the alkyl group. The aromatic region of the spectrum would show signals for the protons on the dichlorinated phenyl ring. The proton at the 4'-position would appear as a triplet, and the two protons at the 2'- and 6'-positions would appear as a doublet, with chemical shifts in the downfield region (typically between 7.0 and 8.0 ppm) due to the deshielding effects of the aromatic ring and the carbonyl group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a number of distinct signals are predicted. The carbonyl carbon of the ketone is expected to have the most downfield chemical shift, typically in the range of 195-210 ppm. The carbons of the aromatic ring will appear in the 120-140 ppm region, with the carbons bearing the chlorine atoms showing characteristic shifts. The quaternary carbon and the methyl carbons of the tert-butyl group will produce signals in the aliphatic region of the spectrum. Due to the high symmetry of 2,2-dimethylpropane, its ¹³C NMR spectrum shows two distinct chemical environments. docbrown.info

2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign the proton and carbon signals. COSY spectra would reveal the coupling relationships between adjacent protons, while HSQC would correlate each proton signal with its directly attached carbon atom.

Predicted NMR Data for this compound

| ¹H NMR Predicted Chemical Shifts | ||

|---|---|---|

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| -C(CH₃)₃ | ~1.3 | Singlet |

| Ar-H (2', 6') | ~7.6-7.8 | Doublet |

| Ar-H (4') | ~7.5-7.7 | Triplet |

| ¹³C NMR Predicted Chemical Shifts | ||

| Carbon | Predicted Chemical Shift (ppm) | |

| C=O | ~205-210 | |

| Ar-C (C1') | ~138-142 | |

| Ar-C (C3', C5') | ~134-136 | |

| Ar-C (C2', C6') | ~128-130 | |

| Ar-C (C4') | ~126-128 | |

| -C(CH₃)₃ | ~44-46 | |

| -C(CH₃)₃ | ~26-28 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. These methods are complementary, as some vibrational modes that are strong in IR may be weak or absent in Raman, and vice versa.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group of the ketone, typically appearing in the region of 1680-1700 cm⁻¹. Other characteristic absorptions would include C-H stretching vibrations of the aromatic ring and the aliphatic tert-butyl group (around 2850-3100 cm⁻¹), and C-C stretching vibrations within the aromatic ring (around 1450-1600 cm⁻¹). The C-Cl stretching vibrations are expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would also detect the key vibrational modes. The aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of the C-Cl bonds would also be Raman active. The complementarity of IR and Raman is particularly useful in analyzing the complex vibrational modes of substituted aromatic compounds. chemicalbook.comnist.gov

Key Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850-3000 | IR, Raman |

| C=O Stretch (Ketone) | 1680-1700 | IR (Strong), Raman (Weak) |

| Aromatic C=C Stretch | 1450-1600 | IR, Raman |

| C-Cl Stretch | 600-800 | IR, Raman |

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

Molecular Ion: In the mass spectrum of this compound, the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Given the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion would be observed, with peaks at [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate ratio of 9:6:1, reflecting the natural abundances of the ³⁵Cl and ³⁷Cl isotopes.

Fragmentation Pattern: The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways. A prominent fragmentation would be the alpha-cleavage, leading to the loss of the tert-butyl radical (•C(CH₃)₃), resulting in a stable acylium ion. Another likely fragmentation pathway is the loss of a methyl radical from the parent molecular ion of 2,2-dimethylpropane, resulting in the formation of the m/z 57 ion. Cleavage of the bond between the carbonyl group and the aromatic ring could also occur. The analysis of these fragmentation patterns provides valuable corroborating evidence for the proposed structure. For instance, the mass spectrum of 2',5'-Dimethoxypropiophenone shows a prominent molecular ion peak.

X-ray Crystallography of this compound and Related Analogs

While spectroscopic methods provide information about molecular structure in the solution or gas phase, X-ray crystallography offers a precise three-dimensional map of the atomic arrangement in the solid state. This technique is invaluable for determining bond lengths, bond angles, and the nature of intermolecular interactions.

Conformational Preferences in the Solid State

X-ray crystallography would also provide detailed information about the preferred conformation of the molecule in the solid state. The dihedral angle between the plane of the aromatic ring and the plane of the carbonyl group is a key conformational parameter. Steric hindrance between the carbonyl oxygen, the tert-butyl group, and the substituents on the aromatic ring will influence this angle. The bulky tert-butyl group is likely to cause a significant twist out of the plane of the aromatic ring to minimize steric strain. Analysis of the crystal structures of related propiophenone analogs can provide insights into the likely conformational preferences of this compound.

Chiroptical Properties

The chiroptical properties of a chemical compound are contingent upon the presence of chirality within its molecular structure. Chirality, in the context of chemistry, refers to a geometric property of a molecule that is non-superimposable on its mirror image. Such molecules are referred to as chiral and can exist as a pair of enantiomers.

In the case of this compound, an analysis of its structure reveals the absence of any stereogenic centers. The carbon atom alpha to the carbonyl group (C2) is substituted with two identical methyl groups. For a carbon atom to be a chiral center, it must be bonded to four different substituents.

Structural Analysis of this compound:

| Atom | Bonded Groups | Chirality |

| C2 | 1. Carbonyl group (-C=O) | Achiral |

| 2. Methyl group (-CH3) | ||

| 3. Methyl group (-CH3) | ||

| 4. 3',5'-Dichlorophenyl group (attached to carbonyl) |

Since this compound does not possess a chiral center, it is an achiral molecule. Consequently, it does not have enantiomers and, therefore, does not exhibit chiroptical properties such as optical rotation or circular dichroism. These properties are exclusively observed in chiral substances. As such, there are no experimental or theoretical chiroptical data to report for this compound.

Reaction Pathways and Mechanistic Investigations of 3 ,5 Dichloro 2,2 Dimethylpropiophenone

Nucleophilic Additions to the Carbonyl Group

The carbonyl group in 3',5'-Dichloro-2,2-dimethylpropiophenone is the primary site for nucleophilic attack. The reactivity of this group is influenced by two opposing factors: steric hindrance and electronic effects. The bulky tert-butyl group adjacent to the carbonyl carbon sterically impedes the approach of nucleophiles, generally slowing down the reaction rate compared to less hindered ketones like acetophenone (B1666503). libretexts.orgmasterorganicchemistry.com Conversely, the two electron-withdrawing chlorine atoms on the phenyl ring inductively increase the electrophilicity of the carbonyl carbon, making it more susceptible to attack. masterorganicchemistry.com

The general mechanism involves the nucleophile attacking the electrophilic carbonyl carbon, which leads to the formation of a tetrahedral alkoxide intermediate. libretexts.orgksu.edu.sa Subsequent protonation of this intermediate yields an alcohol. ksu.edu.sa

Key nucleophilic addition reactions applicable to this ketone include:

Grignard Reactions: Treatment with organometallic reagents, such as Grignard reagents (R-MgX), results in the formation of tertiary alcohols. The steric hindrance from the tert-butyl group may necessitate harsher reaction conditions or the use of less bulky Grignard reagents to achieve good yields.

Organolithium Reagents: Similar to Grignard reagents, organolithium compounds (R-Li) add to the carbonyl group to produce tertiary alcohols after an acidic workup. ksu.edu.sa

Hydride Reduction: The use of hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the ketone to a secondary alcohol, 1-(3,5-dichlorophenyl)-2,2-dimethylpropan-1-ol. Due to the steric hindrance, stronger reducing agents like LiAlH₄ may be more effective than NaBH₄. reddit.comwikipedia.org

Cyanohydrin Formation: The addition of a cyanide ion (from sources like HCN or NaCN) to the carbonyl group forms a cyanohydrin. This reaction is typically reversible. masterorganicchemistry.com

| Nucleophile/Reagent | Reaction Type | Predicted Product |

|---|---|---|

| CH₃MgBr then H₃O⁺ | Grignard Reaction | 2-(3,5-dichlorophenyl)-3,3-dimethylbutan-2-ol |

| NaBH₄ then H₃O⁺ | Hydride Reduction | 1-(3,5-dichlorophenyl)-2,2-dimethylpropan-1-ol |

| LiAlH₄ then H₃O⁺ | Hydride Reduction | 1-(3,5-dichlorophenyl)-2,2-dimethylpropan-1-ol |

| HCN / KCN | Cyanohydrin Formation | 2-(3,5-dichlorophenyl)-2-hydroxy-3,3-dimethylbutanenitrile |

Electrophilic Aromatic Substitutions on the Dichlorinated Phenyl Ring

Further substitution on the dichlorinated phenyl ring occurs via electrophilic aromatic substitution (EAS). The reactivity and orientation of the incoming electrophile are governed by the directing effects of the substituents already present: the two chlorine atoms and the 2,2-dimethylpropionyl (pivaloyl) group. minia.edu.egbyjus.com

Directing Effects:

Chlorine atoms: Chlorine is an ortho-, para-director. vaia.commsu.edu The two chlorine atoms at the 3' and 5' positions will direct incoming electrophiles to the 2', 4', and 6' positions.

Pivaloyl group (-COC(CH₃)₃): This acyl group is a strong deactivating group and a meta-director due to its electron-withdrawing nature. msu.edu It directs incoming electrophiles to the 3' and 5' positions, which are already occupied by chlorine atoms.

The combination of three deactivating groups (two chlorines and one acyl group) renders the aromatic ring highly electron-deficient and thus very unreactive towards electrophilic attack. msu.edu Any substitution reaction would require harsh conditions. The directing effects of the substituents are in opposition. However, since the meta positions relative to the acyl group are blocked, substitution, if it occurs, is most likely to be directed by the chlorine atoms to the 2', 4', or 6' positions. Of these, the 4'-position is para to one chlorine and ortho to the other, while the 2' and 6' positions are ortho to both the acyl group and a chlorine atom, making them sterically hindered and electronically deactivated. Therefore, the 4'-position is the most probable, albeit difficult, site for substitution.

| Position | Directing Influence of Cl (at 3' & 5') | Directing Influence of Pivaloyl Group (at 1') | Overall Likelihood |

|---|---|---|---|

| 2' | Ortho (Activating) | Ortho (Deactivating/Sterically Hindered) | Low |

| 4' | Para/Ortho (Activating) | Para (Deactivating) | Most Probable |

| 6' | Ortho (Activating) | Ortho (Deactivating/Sterically Hindered) | Low |

Reduction Reactions of the Ketone Moiety

The ketone moiety can be completely reduced to a methylene (B1212753) group (-CH₂-), converting this compound into 1-(tert-butyl)-3,5-dichlorobenzene. This transformation is particularly useful in synthesis to introduce alkyl groups onto an aromatic ring, avoiding the carbocation rearrangements often seen in direct Friedel-Crafts alkylations. youtube.comlibretexts.org

Common methods for this reduction include:

Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid. It is effective for aryl ketones but is performed under strongly acidic conditions. youtube.comlibretexts.org

Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (B178648) (H₂NNH₂), followed by decomposition at high temperatures in the presence of a strong base like potassium hydroxide (B78521) (KOH). youtube.com This method is suitable for compounds that are sensitive to acid.

Catalytic Hydrogenation: The carbonyl group of an aryl ketone can be reduced to a methylene group by catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst and hydrogen gas. libretexts.orgmasterorganicchemistry.comyoutube.com

| Reaction Name | Reagents | Product |

|---|---|---|

| Clemmensen Reduction | Zn(Hg), conc. HCl | 1-(tert-butyl)-3,5-dichlorobenzene |

| Wolff-Kishner Reduction | H₂NNH₂, KOH, heat | 1-(tert-butyl)-3,5-dichlorobenzene |

| Catalytic Hydrogenation | H₂, Pd/C | 1-(tert-butyl)-3,5-dichlorobenzene |

Haller-Bauer Reaction and Other Cleavage Mechanisms for Non-Enolizable Ketones

This compound is a non-enolizable ketone because it lacks protons on the alpha-carbon of the tert-butyl group. Such ketones are susceptible to carbon-carbon bond cleavage under strongly basic conditions, most notably through the Haller-Bauer reaction. researchgate.netchempedia.info

The Haller-Bauer reaction involves treating the non-enolizable ketone with a strong base, typically sodium amide (NaNH₂). researchgate.netlookchem.com The mechanism proceeds as follows:

Nucleophilic attack of the amide ion (:NH₂⁻) on the carbonyl carbon to form a tetrahedral intermediate.

Cleavage of the bond between the carbonyl carbon and the tert-butyl group. This step is favorable as it releases the stable tert-butyl carbanion.

The tert-butyl carbanion, being a strong base, abstracts a proton from the newly formed amide group or the solvent to generate tert-butane.

The final product, after workup, is 3,5-dichlorobenzamide. chempedia.info

This reaction provides a synthetic route to carboxamides from non-enolizable ketones. researchgate.net

Derivatization Reactions at the Alpha-Carbon

Derivatization at the alpha-carbon is a common strategy for functionalizing ketones. However, this typically proceeds through an enol or enolate intermediate, which requires the presence of at least one alpha-hydrogen.

In the case of this compound, the aliphatic alpha-carbon is part of a tert-butyl group and is quaternary, meaning it bears no hydrogen atoms. Consequently, it cannot form an enolate on this side of the carbonyl group. Therefore, standard alpha-functionalization reactions, such as alpha-halogenation or alkylation via enolates, are not feasible at the aliphatic alpha-position of this molecule. mdpi.com Any functionalization adjacent to the carbonyl group must occur on the aromatic ring, as discussed under Electrophilic Aromatic Substitution (Section 4.2).

Reactivity of the Aryl Halides

The two chlorine atoms attached to the phenyl ring are aryl halides. These are generally unreactive towards classical nucleophilic aromatic substitution (SₙAr) because the ring lacks strong electron-withdrawing groups positioned ortho or para to the halogens to stabilize the Meisenheimer complex intermediate.

However, the aryl chloride moieties can participate in a variety of transition metal-catalyzed cross-coupling reactions. These modern synthetic methods allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the positions of the chlorine atoms. Potential reactions include:

Suzuki Coupling: Palladium-catalyzed reaction with an organoboron reagent (e.g., a boronic acid) to form a new C-C bond.

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine to form a new C-N bond.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne to form a new C-C bond.

The efficiency of these reactions can be influenced by steric hindrance from the adjacent bulky pivaloyl group, potentially requiring specialized catalyst systems or optimized reaction conditions. rsc.org The presence of the ketone functionality is generally well-tolerated in these coupling reactions. organic-chemistry.org

Computational Chemistry and Theoretical Studies of 3 ,5 Dichloro 2,2 Dimethylpropiophenone

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. chemrxiv.orgmdpi.com DFT calculations could provide significant insights into the electronic structure and reactivity of 3',5'-Dichloro-2,2-dimethylpropiophenone.

Molecular Orbital Analysis

A fundamental application of DFT is the analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, a hypothetical molecular orbital analysis would likely reveal the distribution and energy levels of its frontier orbitals. The results could be tabulated to show the energies of HOMO, LUMO, and the resulting energy gap, providing a quantitative measure of its predicted reactivity.

Table 1: Hypothetical Molecular Orbital Data for this compound

| Parameter | Predicted Value (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

Electrostatic Potential Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values, with red typically indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack).

A theoretical MEP analysis of this compound would likely show negative potential around the oxygen atom of the carbonyl group and the chlorine atoms due to their high electronegativity. Positive potential would be expected around the hydrogen atoms. This visualization helps in understanding intermolecular interactions and predicting how the molecule might interact with other reagents.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net These simulations can provide detailed information about the conformational flexibility of this compound and its interactions with solvent molecules.

By simulating the molecule's behavior in a solvent box (e.g., water or an organic solvent), MD can reveal the most stable conformations and the dynamics of their interconversion. Key parameters such as root-mean-square deviation (RMSD) and radius of gyration (Rg) can be monitored over the simulation time to assess the stability of the molecule's structure. Furthermore, analysis of the simulation can elucidate the nature and extent of hydrogen bonding and other non-covalent interactions between the solute and solvent molecules.

Quantitative Structure–Property Relationships (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of chemical compounds based on their molecular structures. unlp.edu.arnih.govresearchgate.net These models establish a correlation between the chemical structure, represented by molecular descriptors, and a specific property of interest.

While no specific QSPR models for this compound are readily available, a QSPR study could be developed to predict various physicochemical properties such as boiling point, solubility, or toxicity. This would involve calculating a wide range of molecular descriptors for a series of related compounds and then using statistical methods, such as multiple linear regression, to build a predictive model. The development and validation of such models are guided by principles established by the Organisation for Economic Co-operation and Development (OECD) to ensure their reliability for regulatory purposes. aidic.it

Structure Activity Relationship Sar Studies of Halogenated Propiophenones

Design Principles for Investigating the Role of Dichlorination Pattern (3',5' vs. other isomers)

Key investigative approaches include:

Comparative Biological Screening: The synthesized isomers would be tested in relevant biological assays to determine if the 3',5'-dichloro substitution confers a significant advantage or disadvantage in activity compared to other patterns. The choice of assay would depend on the known or hypothesized target of the propiophenone (B1677668) scaffold.

Physicochemical Property Analysis: Properties such as lipophilicity (logP), electronic effects (pKa), and steric parameters are measured for each isomer. The 3',5'-substitution pattern, for instance, results in a unique electronic distribution and steric profile compared to isomers with chlorine atoms in ortho or para positions. These differences can significantly impact membrane permeability, receptor binding, and metabolic stability.

Spectroscopic and Crystallographic Studies: Techniques like NMR, IR, and X-ray crystallography can provide insights into the conformational preferences and intramolecular interactions influenced by the chlorine positions. For example, the symmetrical 3',5'-pattern may lead to different crystal packing and solid-state properties compared to asymmetrical isomers.

Impact of the 2,2-Dimethyl Substitution on Molecular Interactions and Reactivity

The gem-dimethyl group at the 2-position of the propionyl chain introduces specific steric and electronic effects that are critical to the molecule's behavior.

Steric Hindrance: The bulky tert-butyl-like group created by the 2,2-dimethyl substitution significantly restricts the conformational freedom of the side chain. This steric shield can influence how the molecule interacts with biological targets, potentially favoring or preventing binding to a specific active site. It can also hinder the approach of reactants to the carbonyl group, thereby modifying its chemical reactivity.

Conformational Rigidity: The restricted rotation around the C1-C2 bond, due to the gem-dimethyl group, leads to a more defined three-dimensional structure. This pre-organization can be advantageous for binding to a receptor, as less conformational entropy is lost upon binding, potentially leading to higher affinity.

Metabolic Stability: The absence of protons on the α-carbon (C2) prevents metabolic oxidation at this position, a common metabolic pathway for many ketones. This can lead to an increased biological half-life compared to analogs without the 2,2-dimethyl substitution.

Systematic Analog Synthesis for SAR Probing

A systematic approach to analog synthesis is fundamental to building a comprehensive SAR model. This involves the targeted modification of different parts of the 3',5'-Dichloro-2,2-dimethylpropiophenone molecule.

Substituent Effects on Biological or Chemical Activity

To probe the electronic and steric requirements for activity, a variety of analogs can be synthesized. The following table outlines potential modifications and their rationale:

| Position of Modification | Type of Substituent | Rationale for Investigation |

| Phenyl Ring (positions other than 3' and 5') | Electron-donating groups (e.g., -OCH3, -CH3) | To assess the impact of increased electron density on the aromatic ring. |

| Phenyl Ring (positions other than 3' and 5') | Electron-withdrawing groups (e.g., -NO2, -CF3) | To evaluate the effect of decreased electron density. |

| Phenyl Ring (positions 3' and 5') | Other halogens (e.g., -F, -Br) | To probe the influence of halogen size and electronegativity. |

| 2-position of propionyl chain | Replacement of one or both methyl groups with H or other alkyl groups | To systematically evaluate the role of steric bulk at this position. |

Conformational Rigidity and Flexibility in Activity Modulation

The balance between conformational rigidity and flexibility is often a key determinant of biological activity. While the 2,2-dimethyl group imparts significant rigidity, introducing flexibility or further constraining the molecule can provide valuable SAR insights.

Introducing Flexibility: Analogs where the 2,2-dimethyl group is replaced with a single methyl group or is absent altogether would introduce greater conformational freedom. Comparing the activity of these analogs to the parent compound can quantify the importance of the rigid conformation.

Increasing Rigidity: Incorporating the propionyl side chain into a cyclic system, such as a tetralone or indanone scaffold, would further restrict conformational movement. Such "conformationally locked" analogs can help to identify the bioactive conformation of the molecule.

Correlation of Computational Descriptors with Observed Activity

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a compound and its biological or chemical activity. researchgate.net This is achieved by calculating various molecular descriptors and using statistical methods to build a predictive model. nih.gov For the series of halogenated propiophenones, a QSAR study would involve the following steps:

Data Set Compilation: A dataset of synthesized analogs with their corresponding measured activities would be compiled.

Descriptor Calculation: A wide range of computational descriptors would be calculated for each molecule. These can be categorized as:

Constitutional Descriptors: Molecular weight, number of atoms, number of rotatable bonds.

Topological Descriptors: Indices that describe the connectivity of the molecule.

Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these include properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and partial atomic charges. ucsb.edu

Model Building and Validation: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the observed activity. nih.gov The predictive power of the model is then rigorously validated.

The resulting QSAR model can provide valuable insights into the key molecular features driving the activity of these compounds and can be used to predict the activity of new, unsynthesized analogs, thereby guiding future design efforts.

Biological and Pharmacological Investigations of 3 ,5 Dichloro 2,2 Dimethylpropiophenone

In Vitro Screening and Target Identification for Biological Activity

In vitro screening is a cornerstone of modern drug discovery, allowing for the rapid assessment of a compound's potential biological effects in a controlled laboratory setting. This typically involves exposing molecular targets, such as proteins or nucleic acids, or whole cells to the compound of interest. However, no such studies have been published for 3',5'-Dichloro-2,2-dimethylpropiophenone.

Binding Affinity Assessments with Macromolecular Targets

Determining whether a compound binds to specific macromolecular targets, such as enzymes or receptors, is a critical first step in understanding its mechanism of action. Techniques like radioligand binding assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) are commonly employed to measure these interactions. To date, there is no available data from binding affinity assessments of this compound with any known biological macromolecule.

Enzyme Inhibition or Activation Studies

Many drugs exert their effects by modulating the activity of enzymes. In vitro assays can determine if a compound acts as an inhibitor or an activator of a specific enzyme. Despite the importance of such studies, there are no published reports on the enzymatic activity of this compound.

Receptor Ligand Binding Assays

Receptor binding assays are crucial for identifying compounds that can interact with cellular receptors, which play a vital role in cell signaling and communication. These assays measure the affinity of a ligand for a receptor. As with other in vitro screening methods, there is no documented evidence of this compound having been evaluated in any receptor ligand binding assays.

Cellular Mechanism of Action Studies

Understanding how a compound affects cellular processes is fundamental to pharmacology. Cellular mechanism of action studies can reveal a compound's effects on cell viability, proliferation, signaling pathways, and other physiological functions. At present, the scientific literature lacks any studies investigating the cellular effects of this compound.

Lead Compound Identification and Optimization in Drug Discovery Pipelines

A "lead compound" is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. Given the absence of any reported biological activity, this compound has not been identified as a lead compound in any publicly disclosed drug discovery program. Consequently, no optimization studies have been reported.

Synergistic and Antagonistic Effects with Other Compounds

The combination of two or more drugs can result in synergistic (enhanced) or antagonistic (reduced) effects. Investigating these interactions is important for developing combination therapies. There is currently no research available that explores the potential synergistic or antagonistic effects of this compound when used in combination with other compounds.

Synthesis and Exploration of Novel Derivatives and Analogs

Design Principles for Targeted Derivative Synthesis

The rational design of derivatives from the 3',5'-Dichloro-2,2-dimethylpropiophenone core is rooted in established medicinal chemistry principles. The goal is to systematically modify the molecule's structure to modulate its physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn can influence its interaction with biological targets.

Key design strategies include:

Pharmacophore Hybridization: This approach involves covalently linking two or more pharmacophores (structural units responsible for biological activity) to create a single hybrid molecule. nih.govrsc.org This can lead to compounds with synergistic or additive effects, improved affinity, or the ability to overcome drug resistance. nih.gov For instance, the propiophenone (B1677668) core could be linked to other known bioactive scaffolds like thiazole (B1198619) or isatin. nih.govmdpi.com

Bioisosteric Replacement: This strategy involves substituting one functional group with another that has similar steric and electronic properties. For example, modifying the substituents on the aromatic ring or altering the ketone moiety can fine-tune the molecule's activity. The presence of chlorine atoms is significant, as halogenation is a common strategy in drug discovery to enhance binding affinity and modulate metabolic stability. nih.govchemrxiv.org

Structure-Activity Relationship (SAR) Studies: A systematic approach is taken where each part of the molecule is modified to understand its contribution to the biological effect. Introducing electron-donating or electron-withdrawing groups to the aromatic ring, for example, can probe the electronic requirements for activity. mdpi.com

Conformational Restriction: Introducing rigidity into the molecule, for instance by creating cyclic derivatives, can lock it into a specific conformation that may have a higher affinity for a biological target.

Functionalization of the Ketone Moiety

The ketone group is a prime target for functionalization due to its reactivity. It serves as a versatile chemical handle for introducing a wide array of new functional groups and for linking the molecule to other entities. Common reactions at the carbonyl carbon include condensation reactions with nitrogen nucleophiles.

Oxime and Hydrazone Formation: The ketone can react with aminooxy and hydrazide compounds to form stable oxime and hydrazone linkages, respectively. wiley-vch.delibretexts.org These reactions are often bioorthogonal, meaning they can proceed in biological systems without interfering with native processes. libretexts.org This makes them particularly useful for creating bioconjugates. The stability of the resulting bond is generally high, with oximes being more stable than hydrazones. wiley-vch.de

Below is a table illustrating potential derivatives from the functionalization of the ketone group.

Table 1: Potential Derivatives from Ketone Functionalization| Reagent | Resulting Functional Group | Product Structure |

|---|---|---|

| Hydroxylamine (NH₂OH) | Oxime | |

| Hydrazine (B178648) (NH₂NH₂) | Hydrazone | |

| Semicarbazide (NH₂NHC(O)NH₂) | Semicarbazone | |

| Phenylhydrazine | Phenylhydrazone |

Modification of the 2,2-Dimethyl Substituent

The 2,2-dimethylpropyl group (neopentyl group), which forms a tert-butyl ketone, presents a significant synthetic challenge due to its steric bulk and the chemical inertness of its C-H bonds. Ketones with bulky alpha-substituents are often unreactive in reactions that proceed via enolate formation. ethz.chacs.org However, recent advances in catalysis have opened potential pathways for its modification.

One promising strategy is the direct hydroxylation of the sterically congested primary C-H bonds of the tert-butyl group. Research has demonstrated that electron-poor manganese catalysts can activate hydrogen peroxide to generate a powerful oxidizing species capable of this challenging transformation. chemrxiv.org This would introduce a primary alcohol, a versatile functional group that can be further modified.

Catalytic Hydroxylation: This would convert one of the methyl groups into a hydroxymethyl group, forming a primary alcohol.

Further Derivatization: The resulting alcohol could be converted into ethers, esters, or other functional groups, providing a range of new derivatives. The synthesis and cleavage of tert-butyl ethers and esters are well-established methods that could be applied here. researchgate.net

Alterations to the Dichlorinated Aromatic Ring

The dichlorinated phenyl ring is another key site for modification to explore SAR. The existing chloro and acyl groups are deactivating and direct incoming electrophiles primarily to the meta positions (positions 4' and 6'). However, harsh conditions are often required for electrophilic aromatic substitution on such a deactivated ring.

A more common and effective strategy is to synthesize analogs by starting with differently substituted aromatic precursors. For example, using a substituted 1-bromo-3,5-dichlorobenzene (B43179) in a Grignard reaction can introduce additional functionality onto the ring. google.com

Introduction of Amino Groups: Starting from 3,5-dichloro-4-aminoacetophenone, a variety of derivatives can be synthesized. chemicalbook.com The amino group can be acylated, alkylated, or used as a handle for further synthetic transformations.

Introduction of Other Halogens: Synthesis can begin from precursors that contain other halogens, such as fluorine, to create analogs with different electronic and lipophilic properties. For example, the synthesis of 3',5'-dichloro-4'-fluoro-2,2,2-trifluoroacetophenone has been reported, demonstrating the feasibility of incorporating additional halogens. google.com

Further Chlorination: While challenging on the deactivated ring, under forcing conditions, further chlorination could potentially be achieved to yield trichlorinated analogs.

Table 2: Examples of Aromatic Ring Alterations via Synthesis

| Starting Material | Key Reagent | Product |

|---|---|---|

| 1,3-Dichloro-5-iodobenzene | tert-Butylmagnesium chloride | This compound |

| 1-Bromo-3,5-dichloro-4-fluorobenzene | Magnesium, then a pivaloyl source | 4'-Fluoro-3',5'-dichloro-2,2-dimethylpropiophenone |

| 4-Amino-3,5-dichlorobromobenzene | Magnesium, then a pivaloyl source | 4'-Amino-3',5'-dichloro-2,2-dimethylpropiophenone |

Chalcone (B49325) Derivatives from Propiophenone Scaffolds

Chalcones (1,3-diphenyl-2-propen-1-ones) are a well-known class of compounds with a wide range of biological activities. They are typically synthesized via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an acetophenone (B1666503) or propiophenone with an aromatic aldehyde.

The this compound scaffold can serve as the ketone component in this condensation. The reaction with various substituted benzaldehydes would yield a library of novel chalcone derivatives. The α-methyl group from the propiophenone core would result in an α-methylchalcone structure. The presence of different substituents on the aldehyde-derived aromatic ring allows for extensive exploration of structure-activity relationships. nih.gov

The general reaction scheme is as follows:

Table 3: Potential Chalcone Derivatives via Claisen-Schmidt Condensation

| Aldehyde (R-CHO) | Resulting Chalcone Derivative |

|---|---|

| Benzaldehyde | |

| 4-Methoxybenzaldehyde | |

| 4-Chlorobenzaldehyde | |

| 4-(Dimethylamino)benzaldehyde |

Exploring Bioconjugates and Hybrid Molecules

The development of bioconjugates and hybrid molecules represents a sophisticated strategy to enhance therapeutic potential or to create molecular probes for research. nih.govrsc.org

Bioconjugates: Bioconjugation is the process of linking a molecule to a biomolecule, such as a protein or nucleic acid. libretexts.org The ketone moiety of this compound can be used as a chemical handle for this purpose. By reacting the ketone with a hydrazide or aminooxy-functionalized biomolecule, a stable covalent bond can be formed, allowing the propiophenone derivative to be targeted to specific sites within a biological system. nih.govacs.org

Hybrid Molecules: This strategy involves combining the this compound scaffold with another distinct pharmacophore through a chemical linker. nih.gov The goal is to create a single molecule that can interact with multiple biological targets or that combines the desirable properties of both parent molecules. For example, linking the propiophenone core to a known enzyme inhibitor or a fluorescent dye could produce novel bifunctional molecules. Chalcone-sulfonamide and chalcone-thiazole hybrids have been successfully synthesized, demonstrating the viability of this approach. nih.govresearchgate.net

Advanced Analytical Techniques for Research Applications

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation and purification of 3',5'-Dichloro-2,2-dimethylpropiophenone from reaction mixtures and for the accurate assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for these purposes.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a primary method for determining the purity of this compound. A typical RP-HPLC method would utilize a C18 stationary phase, which is nonpolar, and a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Due to its nonpolar nature, this compound would be well-retained on a C18 column, allowing for effective separation from more polar impurities.

A gradient elution method, where the composition of the mobile phase is changed over time, can be employed to ensure the efficient elution of all components in a sample. For instance, a gradient starting with a higher proportion of water and gradually increasing the concentration of an organic solvent like acetonitrile (B52724) or methanol (B129727) would be suitable. Detection is typically achieved using a UV detector, as the aromatic ring in the propiophenone (B1677668) structure absorbs UV light.

For preparative applications, where the goal is to isolate pure this compound, normal-phase HPLC can also be utilized. In this mode, a polar stationary phase (e.g., silica) is used with a non-polar mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate). This technique is particularly useful for separating isomers and compounds with similar polarities.

Interactive Data Table: Hypothetical HPLC Purity Analysis of a this compound Sample

| Compound | Retention Time (min) | Peak Area | % Area |

| Starting Material (1,3-dichlorobenzene) | 2.5 | 1500 | 1.5 |

| By-product 1 | 4.2 | 3500 | 3.5 |

| This compound | 8.7 | 94500 | 94.5 |

| By-product 2 | 10.1 | 500 | 0.5 |

Gas Chromatography (GC):

Gas chromatography, often coupled with a mass spectrometer (GC-MS), is another powerful technique for assessing the purity of this compound. This method is particularly well-suited for volatile and thermally stable compounds. A nonpolar or mid-polar capillary column, such as one coated with a phenyl polysiloxane stationary phase, would be appropriate for the separation.

The sample is vaporized in the injector and carried through the column by an inert gas, such as helium. The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile gas phase. The temperature of the GC oven is typically programmed to increase over the course of the analysis to ensure the timely elution of all components. The mass spectrometer detector provides both quantitative data and structural information, which is invaluable for identifying unknown impurities.

High-Throughput Screening Methodologies for Derivative Libraries

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds, known as a library, for a specific biological activity or chemical property. For a library of this compound derivatives, HTS methodologies can be developed to identify promising lead compounds for various applications, such as in drug discovery.

The development of a robust HTS assay is critical. For example, if the derivative library is being screened for potential kinase inhibitory activity, a common target for propiophenone-like scaffolds, a fluorescence-based assay could be employed. Such an assay might measure the displacement of a fluorescently labeled ligand from the kinase's active site by the test compounds. A decrease in fluorescence would indicate that the derivative is binding to the kinase.

The synthesis of a derivative library of this compound can be achieved using combinatorial chemistry techniques. For instance, variations can be introduced at different positions on the aromatic ring or by modifying the ketone functional group. These derivatives can be synthesized in parallel in a multi-well plate format, which is amenable to automated HTS.

Interactive Data Table: Hypothetical High-Throughput Screening Results for a Kinase Inhibition Assay

| Compound ID | Concentration (µM) | % Inhibition | Hit (Yes/No) |

| DDP-001 | 10 | 12 | No |

| DDP-002 | 10 | 5 | No |

| DDP-003 | 10 | 85 | Yes |

| DDP-004 | 10 | 23 | No |

| DDP-005 | 10 | 92 | Yes |

The data generated from HTS can then be used to identify "hits," which are compounds that show significant activity in the assay. These hits can then be subjected to further testing and optimization to develop them into lead compounds.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency

The pursuit of more efficient and scalable synthetic methods for producing 3',5'-Dichloro-2,2-dimethylpropiophenone and related compounds is a key area of ongoing research. Traditional methods may be effective at a laboratory scale but often face challenges in terms of yield, purity, and environmental impact when scaled up. Future research will likely focus on the development of novel catalytic systems and flow chemistry processes to address these limitations.

One promising direction is the application of modern organometallic catalysis. For instance, iridium-catalyzed reduction of functionalized phenyl enaminones has been shown to be an effective method for the synthesis of substituted propiophenones. nih.gov This approach offers a pathway to introduce specific functional groups with high selectivity under mild reaction conditions. Another area of exploration involves the refinement of Grignard reagent-based syntheses, which are fundamental to the formation of the propiophenone (B1677668) core. Innovations in this area could involve the development of more stable and selective Grignard reagents or the use of co-catalysts to improve reaction kinetics and minimize side-product formation. A patented method for the synthesis of the related 3',5'-dichloro-2,2,2-trifluoroacetophenone (B156584) highlights the use of a Grignard reagent prepared from a 1-bromo-3,5-dichloro-4-substituted compound, which is then reacted with a trifluoroacetyl compound. google.com

Table 1: Comparison of Synthetic Approaches for Propiophenone Derivatives

| Synthetic Method | Key Features | Potential Advantages for Dichlorinated Propiophenones |

|---|---|---|

| Grignard Reaction | Utilizes organomagnesium halides to form new carbon-carbon bonds. | Well-established, versatile for various substitutions on the aromatic ring. |

| Friedel-Crafts Acylation | Employs a Lewis acid catalyst to acylate an aromatic ring. | Direct method for introducing the propionyl group. |

| Iridium-Catalyzed Reduction | Catalytic reduction of enaminones to form the corresponding ketones. nih.gov | High selectivity, mild reaction conditions. |

| Flow Chemistry | Continuous reaction process in a microreactor. | Improved safety, scalability, and process control. |

Exploration of Enantioselective Synthesis for Chiral Derivatives

The development of chiral derivatives of this compound opens up possibilities for applications in stereoselective synthesis and as potential chiral building blocks in medicinal chemistry. Future research will likely focus on the design and implementation of enantioselective synthetic routes to access these chiral molecules with high optical purity.

Organocatalysis and transition-metal catalysis are two powerful strategies for achieving enantioselectivity. Chiral catalysts can be employed to control the stereochemical outcome of key bond-forming reactions, leading to the preferential formation of one enantiomer over the other. For instance, the development of chiral Lewis bases as promoters in the addition of organolithium reagents to enones has been explored for the synthesis of other chiral ketones. quickcompany.inkib.ac.cn While these specific examples did not always yield high enantioselectivity, they provide a foundation for further catalyst design and optimization. quickcompany.inkib.ac.cn The synthesis of chiral homoallylic alcohols through chromium-catalyzed asymmetric allylation of aldehydes also demonstrates the potential of metal-catalyzed approaches to generate chiral centers with high efficiency. sciepub.com

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as indispensable tools in chemical research and development. In the context of this compound, AI and ML can be leveraged to accelerate the design of new derivatives with desired properties, predict their biological activities, and optimize synthetic pathways.

Machine learning models can be trained on large datasets of chemical structures and their associated properties to predict the characteristics of novel compounds. This can significantly reduce the time and resources required for experimental screening. For example, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of dichlorinated propiophenones with their potential pharmacological activity. nih.gov AI algorithms can also be used for de novo drug design, generating novel molecular structures with a high probability of exhibiting a specific biological effect. Furthermore, AI can aid in retrosynthetic analysis, proposing efficient synthetic routes to target molecules by analyzing vast databases of chemical reactions.

Investigation of Photochemical and Electrochemical Reactivity

The photochemical and electrochemical properties of this compound are largely unexplored but hold significant potential for novel applications. The presence of the aromatic ketone chromophore suggests that this compound may exhibit interesting photochemical reactivity, similar to other propiophenones like butyrophenone, which undergoes Norrish type II reactions. sciepub.com Future research could investigate the photochemical pathways of this compound upon irradiation with UV light, potentially leading to the synthesis of novel cyclic or fragmented products.

In the realm of electrochemistry, the dichlorinated phenyl ring and the carbonyl group are both electroactive moieties. Electrochemical reduction of the aromatic ring could offer a green and selective method for hydrogenation, potentially avoiding the need for high-pressure hydrogen gas and expensive metal catalysts. nih.gov The electrochemical reduction of the carbonyl group could also be explored as a synthetic strategy for the preparation of corresponding alcohols or pinacols. The electrochemical reduction of diazonium salts is a known method for surface modification, suggesting potential applications for derivatives of this compound in materials science. researchgate.net

Expanding the Pharmacological Spectrum of Dichlorinated Propiophenones

While the specific pharmacological profile of this compound is not extensively documented, the broader class of substituted propiophenones and related acetophenones exhibit a wide range of biological activities. nih.govnih.govresearchgate.net This suggests that dichlorinated propiophenones could be a promising scaffold for the development of new therapeutic agents.

Future research should focus on a systematic evaluation of the biological activities of this compound and its derivatives. Screening against a diverse panel of biological targets, including enzymes, receptors, and cancer cell lines, could uncover novel pharmacological properties. For instance, phenylpropiophenone derivatives have been investigated as potential anticancer agents. nih.gov Furthermore, the structural similarity to other bioactive molecules warrants investigation into their potential as antimicrobial, anti-inflammatory, or neuroprotective agents. A comprehensive review of natural-derived acetophenones has highlighted their diverse pharmacological activities, including cytotoxic, antimicrobial, and antioxidant effects, providing a strong rationale for exploring the bioactivity of synthetic analogs like this compound. nih.govnih.govresearchgate.net

Table 2: Potential Pharmacological Activities of Substituted Propiophenones and Acetophenones

| Pharmacological Activity | Observed in | Reference |

|---|---|---|

| Anticancer | Phenylpropiophenone derivatives | nih.gov |

| Cytotoxicity | Natural acetophenone (B1666503) derivatives | nih.govnih.govresearchgate.net |

| Antimicrobial | Natural acetophenone derivatives | nih.govnih.govresearchgate.net |

| Antioxidant | Natural acetophenone derivatives | nih.govnih.govresearchgate.net |

| Anti-inflammatory | Natural acetophenone derivatives | nih.govnih.govresearchgate.net |

Green Chemistry Approaches in Industrial-Scale Production

The principles of green chemistry are becoming increasingly important in the chemical industry, with a focus on minimizing waste, reducing energy consumption, and using renewable resources. The industrial-scale production of this compound would benefit significantly from the integration of green chemistry approaches.